2-ベンゾオキサゾリンオン, 3-(2-ヒドロキシエチル)-

説明

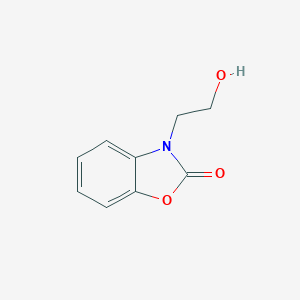

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound that belongs to the class of benzoxazolinone derivatives. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

科学的研究の応用

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its anti-microbial properties against various bacterial strains.

Medicine: Explored for its potential anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

It is known that benzoxazolinone derivatives have been studied for their antibacterial properties , suggesting that their targets may be bacterial cells or specific proteins within these cells.

Mode of Action

It is known that benzoxazolinone derivatives can interact with their targets and cause changes that inhibit the growth or function of the target cells .

Biochemical Pathways

Given its potential antibacterial properties , it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial death or growth inhibition.

Result of Action

Based on its potential antibacterial properties , it can be inferred that the compound may lead to the death or growth inhibition of bacterial cells.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-benzoxazolinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the benzoxazolinone core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxazolinone derivatives.

類似化合物との比較

Similar Compounds

2-Benzoxazolinone: The parent compound with similar biological activities.

3-(2-hydroxyethyl)-benzoxazole: A structurally related compound with comparable properties.

2-Hydroxybenzoxazole: Another derivative with similar applications.

Uniqueness

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of a benzoxazolinone core and a hydroxyethyl group, which imparts distinct chemical and biological properties. This combination enhances its solubility and reactivity, making it a versatile compound for various applications .

生物活性

3-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, a benzoxazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzoxazoles known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure

The chemical formula for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is . The presence of a hydroxyethyl group contributes to its solubility and potentially enhances its biological activity by influencing interaction with biological targets.

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds derived from benzoxazole have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Target Pathogen | Activity Type | MIC (µg/mL) |

|---|---|---|---|

| Compound 1 | Bacillus subtilis | Antibacterial | 32 |

| Compound 2 | Candida albicans | Antifungal | 16 |

| Compound 3 | Escherichia coli | Antibacterial | 64 |

The minimal inhibitory concentrations (MIC) obtained suggest that while some compounds are effective against specific pathogens, their overall antimicrobial potential may be limited, necessitating further modifications to enhance efficacy.

Cytotoxicity and Anticancer Properties

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Studies have shown that certain derivatives can selectively target cancer cells while exhibiting lower toxicity towards normal cells. For example, compounds have demonstrated significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Table 2: Cytotoxicity of Selected Benzoxazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | A549 | 15 |

| Compound C | PC3 | 20 |

These findings underscore the potential of benzoxazole derivatives as anticancer agents, with ongoing research aimed at elucidating their mechanisms of action.

Quorum Sensing Inhibition

Recent studies have explored the role of benzoxazole derivatives as quorum sensing inhibitors (QSIs). These compounds can disrupt bacterial communication systems that regulate virulence factors, thereby reducing pathogenicity. For example, specific derivatives were found to inhibit biofilm formation and elastase production in Pseudomonas aeruginosa, indicating a promising avenue for developing new anti-pathogenic drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications to the benzoxazole ring and substituents can significantly affect antimicrobial and anticancer activities. For instance:

- Substituents with electron-donating groups have been associated with increased antibacterial activity.

- The positioning of functional groups on the benzene ring can alter the selectivity and potency against specific pathogens or cancer cells .

Case Studies

- Case Study on Anticancer Activity : A study conducted by Kakkar et al. demonstrated that a series of modified benzoxazole compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent compounds. The modifications included changes in substituents that improved solubility and cellular uptake.

- Case Study on Antimicrobial Efficacy : Research published by Zhang et al. highlighted the efficacy of certain benzoxazole derivatives against multi-drug resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial properties.

特性

IUPAC Name |

3-(2-hydroxyethyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLBEYAFJPUHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181238 | |

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26726-75-0 | |

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026726750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。